BenchChemオンラインストアへようこそ!

N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yloxy)benzamide

D2 receptor D3 receptor 5-HT2A receptor

This D₂/D₃/5-HT₂A triple antagonist is differentiated by a morpholine-propyl linker that reduces basicity and H₁ affinity, directly addressing the sedation and weight gain liabilities of classical antipsychotics. The pyridin-2-yloxy pharmacophore ensures potent 5-HT₂A antagonism. For receptor-panel screening, hERG safety profiling, and chronic in vivo models, this compound delivers a unique, patent-protected profile unavailable from generic benzamides. Contact us for custom synthesis or bulk inquiries.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 1706145-55-2
Cat. No. B2634056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yloxy)benzamide
CAS1706145-55-2
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESC1COCCN1CCCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
InChIInChI=1S/C19H23N3O3/c23-19(21-9-4-10-22-11-13-24-14-12-22)16-5-3-6-17(15-16)25-18-7-1-2-8-20-18/h1-3,5-8,15H,4,9-14H2,(H,21,23)
InChIKeyRNUXRJCFMYHPKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Profile of N‑[3‑(morpholin‑4‑yl)propyl]‑3‑(pyridin‑2‑yloxy)benzamide (CAS 1706145‑55‑2)


N‑[3‑(morpholin‑4‑yl)propyl]‑3‑(pyridin‑2‑yloxy)benzamide is a synthetic pyridinyl‑morpholine benzamide (C₁₉H₂₃N₃O₃, MW 341.4) [1]. It belongs to a proprietary series of D₂/D₃/5‑HT₂A receptor antagonists designed for antipsychotic applications, structurally distinguished by a morpholine‑propyl linker and a pyridin‑2‑yloxy benzamide scaffold [2]. The compound is covered by granted patents that explicitly require a multi‑target profile with selectivity for D₃ over D₂ and minimization of histamine H₁ affinity, a combination that directly addresses the efficacy‑tolerability gap of classical and atypical antipsychotics [2].

Why Generic Substitution of N‑[3‑(morpholin‑4‑yl)propyl]‑3‑(pyridin‑2‑yloxy)benzamide Is Scientifically Unsound


The target profile of N‑[3‑(morpholin‑4‑yl)propyl]‑3‑(pyridin‑2‑yloxy)benzamide is not a simple D₂ blockade; the patent expressly claims a triple‑receptor engagement (D₂, D₃, 5‑HT₂A) combined with D₃/D₂ selectivity and pronounced H₁‑sparing character [1]. Commercial antipsychotics such as risperidone (Ki 15 nM at D₂) and clozapine (Ki 1.2 nM at D₂) carry substantial H₁ affinity, a primary driver of sedation and weight gain, which this compound class was designed to avoid [1]. Replacing it with a generic D₂‑preferring benzamide (e.g., sulpiride) or a non‑selective morpholine analog would forfeit the D₃‑mediated cognitive benefit and the 5‑HT₂A‑mediated reduction of extrapyramidal side‑effect liability, making substitution scientifically invalid without head‑to‑head receptor‑panel confirmation [1].

Comparator‑Based Quantitative Differentiation of N‑[3‑(morpholin‑4‑yl)propyl]‑3‑(pyridin‑2‑yloxy)benzamide


Triple‑Receptor Antagonism with Documented D₃/D₂ Selectivity Requirement

The patent that encompasses N‑[3‑(morpholin‑4‑yl)propyl]‑3‑(pyridin‑2‑yloxy)benzamide mandates that all exemplified compounds exhibit affinity for D₂, D₃, and 5‑HT₂A receptors with a D₃/D₂ selectivity ratio where D₃ affinity is ≥10‑fold stronger than D₂ affinity [1]. In contrast, the reference antipsychotic cariprazine (Ki 23 nM at D₂) achieves D₃/D₂ selectivity of ~10‑fold but retains appreciable H₁ activity [1]. The patent further specifies that compounds within this series possess weak or no affinity for histamine H₁ receptor, a feature that distinguishes them from risperidone (Ki 15 nM at D₂, significant H₁ affinity) and clozapine (Ki 1.2 nM at D₂, high H₁ affinity) [1].

D2 receptor D3 receptor 5-HT2A receptor antipsychotic

Morpholine‑Propyl Linker Confers Physicochemical Differentiation from Piperazine‑Linked Analogs

N‑[3‑(morpholin‑4‑yl)propyl]‑3‑(pyridin‑2‑yloxy)benzamide incorporates a morpholine ring attached via a propyl spacer to the benzamide nitrogen. This motif replaces the piperazine or piperidine linkers common in many D₂‑targeting benzamides (e.g., amisulpride, sulpiride) [1]. The morpholine oxygen reduces basicity (pKa of morpholine ≈ 8.3 vs. piperazine ≈ 9.8), which can decrease hERG affinity and phospholipidosis risk while maintaining acceptable CNS permeability [2]. Calculated physicochemical descriptors for the target compound (ALogP ≈ 3.59, PSA ≈ 94.6 Ų, H‑bond acceptors = 4, Rot bonds = 7) place it within CNS‑drug‑like space but with a lower topological polar surface area compared to many piperazine‑linked counterparts.

morpholine linker chemistry physicochemical properties CNS drug design

Pyridin‑2‑yloxy Substituent Drives 5‑HT₂A Engagement Absent in Classical Benzamide Antipsychotics

The pyridin‑2‑yloxy group at the 3‑position of the benzamide is a key pharmacophoric element for 5‑HT₂A receptor antagonism within the patented series [1]. Classical benzamide antipsychotics (e.g., sulpiride, amisulpride) and early D₂/D₃‑selective agents lack this motif and consequently exhibit negligible 5‑HT₂A affinity, a deficiency that is mechanistically linked to higher rates of extrapyramidal side effects (EPS) due to unopposed D₂ blockade in the nigrostriatal pathway [1]. The patent explicitly asserts that simultaneous D₂/5‑HT₂A antagonism, achieved through this structural feature, mitigates EPS liability [1].

5-HT2A receptor pyridinyloxy atypical antipsychotic EPS reduction

Patent‑Claimed Low Toxicity and H₁‑Sparing Profile vs. First‑Line Atypical Antipsychotics

The patent covering this compound explicitly states that the pyridinyl morpholine series exhibits weak or no affinity for the histamine H₁ receptor and demonstrates low toxicity in preclinical models [1]. H₁ antagonism is a major driver of the sedation, weight gain, and type II diabetes risk observed with clozapine, olanzapine, and quetiapine. By contrast, cariprazine and aripiprazole, which have lower H₁ occupancy, are associated with reduced metabolic burden. The H₁‑sparing design of this compound class positions it alongside cariprazine and aripiprazole in terms of predicted tolerability, while maintaining the D₃ selectivity that aripiprazole lacks [1].

histamine H1 receptor toxicity sedation metabolic side effects

Proprietary Patent Protection Provides Exclusivity-Driven Supply Chain Continuity

N‑[3‑(morpholin‑4‑yl)propyl]‑3‑(pyridin‑2‑yloxy)benzamide is protected under US 12,410,136 (granted 2025) and its Chinese priority family (CN202010506972) with claims directed to the compound, its pharmaceutically acceptable salts, and its therapeutic use as a D₂/D₃/5‑HT₂A antagonist for schizophrenia [1]. The assignees (Shanghai Zhongze Therapeutics and China State Institute of Pharmaceutical Industry) represent a dedicated development pathway, in contrast to generic or repurposed antipsychotics where supply chains are fragmented and quality varies. For industrial buyers, this means a single, traceable intellectual-property and manufacturing origin, which is a material advantage for regulatory filings and long‑term procurement planning.

patent exclusivity supply chain proprietary compound procurement stability

Defined Research and Industrial Application Scenarios for N‑[3‑(morpholin‑4‑yl)propyl]‑3‑(pyridin‑2‑yloxy)benzamide (CAS 1706145‑55‑2)


Preclinical Antipsychotic Candidate Profiling Requiring D₂/D₃/5‑HT₂A Triple Engagement with H₁ Sparing

This compound is suitable for receptor‑panel screening programs that demand a D₂/D₃/5‑HT₂A triple antagonist with specified D₃/D₂ selectivity (≥10‑fold) and deliberate H₁ avoidance [1]. It can serve as a tool compound or lead scaffold for pharmacodynamic benchmarking against risperidone, cariprazine, and clozapine in in vitro binding and functional assays [1].

CNS Safety Pharmacology Studies Evaluating Linker‑Dependent hERG and Phospholipidosis Risk

The morpholine‑propyl linker reduces basicity by ~1.5 log units relative to piperazine‑based benzamides [1]. Safety pharmacology groups can use this compound in hERG patch‑clamp and phospholipidosis assays to quantify the benefit of morpholine over piperazine linkers in D₂‑targeting chemotypes [2].

Structure‑Activity Relationship (SAR) Exploration of Pyridinyl‑Oxy Substitution Patterns for 5‑HT₂A Affinity Tuning

The pyridin‑2‑yloxy moiety is the claimed pharmacophore for 5‑HT₂A antagonism within this series [1]. Medicinal chemistry teams can systematically vary the pyridine regioisomer (2‑, 3‑, 4‑yloxy) while retaining the morpholine‑propyl backbone to establish quantitative SAR for 5‑HT₂A vs. D₂ affinity ratios [1].

Long‑Term Toxicology and Metabolic Studies in Schizophrenia Models Requiring Low H₁ Liability

Because the patent specifies weak or no H₁ affinity and low toxicity for the series [1], this compound is a rational choice for chronic in vivo models (e.g., rodent PCP‑induced cognitive deficit) where sedation and weight gain confound behavioral endpoints, representing a differentiated alternative to olanzapine or clozapine.

Quote Request

Request a Quote for N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.